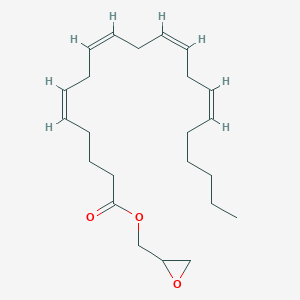

O-Arachidonoyl glycidol

Description

Elucidating the Significance of O-Arachidonoyl Glycidol (B123203) within Endocannabinoid System Research

The endocannabinoid system (ECS) is a widespread neuromodulatory system that influences a variety of bodily functions. The two primary endocannabinoid ligands are anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). researchgate.net While both are crucial, 2-AG is the most abundant endocannabinoid in the brain and is considered the primary endogenous ligand for the CB1 receptor. nih.gov The biological actions of 2-AG are terminated through enzymatic hydrolysis, primarily by monoacylglycerol lipase (B570770) (MAGL). biorxiv.org

The significance of O-arachidonoyl glycidol in this context lies in its ability to inhibit the enzymes that break down endocannabinoids. caymanchem.com Specifically, it has been shown to block the hydrolysis of 2-oleoyl glycerol (B35011) (2-OG), a substrate often used to measure MAGL activity, in both the cytosolic and membrane fractions of rat cerebella. chemical-suppliers.eucaymanchem.com It also inhibits the hydrolysis of anandamide by fatty acid amide hydrolase (FAAH). chemical-suppliers.eucaymanchem.com By impeding the degradation of these key signaling molecules, this compound allows researchers to probe the downstream effects of elevated endocannabinoid levels, helping to unravel the intricate roles of the ECS in health and disease.

Contextualizing this compound as a 2-Arachidonoylglycerol (2-AG) Analog

This compound is structurally similar to 2-AG, which is an ester of arachidonic acid and glycerol. ontosight.ainih.gov this compound is specifically an ester of arachidonic acid and glycidol. ontosight.ai This structural similarity allows it to interact with the enzymes that metabolize 2-AG. medchemexpress.commedchemexpress.comtargetmol.com

Its utility as a research tool stems from this relationship. By acting as an inhibitor of MAGL, this compound provides a means to study the consequences of increased 2-AG signaling without directly activating cannabinoid receptors itself. caymanchem.comcaymanchem.com This is a crucial distinction, as it allows for the specific investigation of the enzymatic pathways that regulate endocannabinoid tone. The development of such analogs is vital for creating more selective inhibitors that can differentiate between the various enzymes within the endocannabinoid system, such as MAGL and FAAH. nih.gov

Detailed Research Findings

Research has quantified the inhibitory activity of this compound on key enzymes within the endocannabinoid system. These findings are crucial for understanding its potency and selectivity.

This compound inhibits the hydrolysis of 2-oleoyl glycerol (2-OG) in the cytosolic fraction of rat cerebella with an IC50 value of 4.5 µM. medchemexpress.comchemical-suppliers.eucaymanchem.com In the membrane fraction, the IC50 value for the inhibition of 2-OG hydrolysis is 19 µM. medchemexpress.comchemical-suppliers.eucaymanchem.com Furthermore, it inhibits the FAAH-catalyzed hydrolysis of anandamide in the membrane fraction of rat cerebella with an IC50 value of 12 µM. chemical-suppliers.eucaymanchem.com

Interactive Data Table: Inhibitory Activity of this compound

| Enzyme/Substrate Location | Target | Substrate | IC50 Value (µM) | Source |

| Cytosolic Fraction (Rat Cerebella) | MAGL | 2-Oleoyl Glycerol (2-OG) | 4.5 | medchemexpress.comchemical-suppliers.eucaymanchem.com |

| Membrane Fraction (Rat Cerebella) | MAGL | 2-Oleoyl Glycerol (2-OG) | 19 | medchemexpress.comchemical-suppliers.eucaymanchem.com |

| Membrane Fraction (Rat Cerebella) | FAAH | Anandamide (AEA) | 12 | chemical-suppliers.eucaymanchem.com |

Structure

2D Structure

Properties

CAS No. |

439146-24-4 |

|---|---|

Molecular Formula |

C23H36O3 |

Molecular Weight |

360.5 g/mol |

IUPAC Name |

oxiran-2-ylmethyl icosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C23H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3 |

InChI Key |

ACYNJBAUKQMZDF-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC1CO1 |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1 |

Appearance |

Assay:≥98%A solution in methyl acetate |

Synonyms |

Glycidyl Arachidonate; (5Z,8Z,11Z,14Z)- 5,8,11,14-Eicosatetraenoic Acid Oxiranylmethyl Ester; Arachidonoyl-glycidyl Ester; |

Origin of Product |

United States |

Enzymatic Activity and Hydrolysis Modulation by O Arachidonoyl Glycidol

O-Arachidonoyl Glycidol's Impact on 2-Oleoylglycerol (2-OG) Hydrolysis

O-Arachidonoyl glycidol (B123203) has been identified as an inhibitor of the hydrolysis of 2-oleoylglycerol (2-OG), a process carried out by monoacylglycerol lipase (B570770) (MAGL). This inhibition has been observed in both the cytosolic and membrane fractions of rat cerebella.

In the cytosolic fraction of rat cerebella, this compound exhibits a notable inhibitory effect on the hydrolysis of 2-OG. Research has determined the half-maximal inhibitory concentration (IC50) for this interaction to be 4.5 µM. This indicates that at this concentration, this compound reduces the rate of cytosolic 2-OG hydrolysis by 50%.

This compound also effectively blocks the hydrolysis of 2-OG within the membrane fractions of rat cerebella. The IC50 value for the inhibition of membrane-bound 2-OG hydrolysis is 19 µM. This higher concentration, compared to its effect in the cytosol, suggests a differential inhibitory potency depending on the cellular compartment.

Modulation of Anandamide (B1667382) Hydrolysis by this compound

In addition to its effects on 2-OG hydrolysis, this compound also modulates the hydrolysis of anandamide (arachidonoylethanolamide, AEA). Anandamide, another key endocannabinoid, is primarily degraded by the enzyme fatty acid amide hydrolase (FAAH). This compound has been shown to inhibit the FAAH-catalyzed hydrolysis of anandamide in the membrane fraction of rat cerebella. The IC50 value for this inhibition is 12 µM.

This compound as an Inhibitor of Fatty Acid Amide Hydrolase (FAAH)

As mentioned, this compound acts as an inhibitor of fatty acid amide hydrolase (FAAH). This enzyme is a critical component of the endocannabinoid system, responsible for terminating the signaling of anandamide. The inhibitory action of this compound on FAAH, with an IC50 of 12 µM in rat cerebellar membranes, highlights its role in modulating the levels of anandamide.

This compound's Role as a Monoacylglycerol Lipase (MAGL) Inhibitor

This compound is recognized as an inhibitor of monoacylglycerol lipase (MAGL). MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-AG. By inhibiting MAGL, this compound effectively blocks the hydrolysis of 2-OG in both cytosolic and membrane fractions, with IC50 values of 4.5 µM and 19 µM, respectively.

Comparative Enzymatic Inhibition Profiles of this compound

This compound displays a distinct profile of enzymatic inhibition, targeting key enzymes in the endocannabinoid system. A comparison of its inhibitory potency reveals a greater selectivity for the cytosolic hydrolysis of 2-OG (MAGL activity) over the membrane-bound hydrolysis of anandamide (FAAH activity) and membrane-bound 2-OG hydrolysis.

Interactive Data Table: Inhibitory Activity of this compound

| Enzyme/Process | Cellular Fraction | Substrate | IC50 (µM) |

| Monoacylglycerol Lipase (MAGL) | Cytosolic | 2-Oleoylglycerol (2-OG) | 4.5 |

| Fatty Acid Amide Hydrolase (FAAH) | Membrane | Anandamide | 12 |

| Monoacylglycerol Lipase (MAGL) | Membrane | 2-Oleoylglycerol (2-OG) | 19 |

Cellular and Receptor Mediated Mechanisms of O Arachidonoyl Glycidol

Investigating O-Arachidonoyl Glycidol's Interactions with Cannabinoid Receptors

The interaction of O-Arachidonoyl Glycidol (B123203) with cannabinoid receptors, primarily CB1 and CB2, is a critical aspect of its pharmacological profile. While direct binding studies on this compound are not extensively documented in publicly available research, its structural analogy to 2-AG provides a strong foundation for understanding its potential receptor-mediated effects.

This compound is recognized as a structural analog of 2-AG. nih.gov The 2-AG molecule is a full agonist at both CB1 and CB2 receptors, meaning it binds to and activates these receptors to elicit a biological response. nih.govnih.gov The structural resemblance of this compound to 2-AG, particularly the presence of the arachidonoyl carbon chain, suggests that it may also interact with the orthosteric binding site of cannabinoid receptors. However, the modification of the glycerol (B35011) head group in this compound could potentially alter its binding affinity and efficacy compared to 2-AG. Further empirical data from competitive radioligand binding assays are needed to definitively characterize the binding parameters of this compound at CB1 and CB2 receptors.

Cannabinoid receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades. mdpi.com The activation of CB1 and CB2 receptors by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the modulation of ion channels through the activation of G-proteins, primarily of the Gi/o subtype. nih.gov Given that this compound is an analog of the full agonist 2-AG, it is plausible that its binding to cannabinoid receptors would trigger similar downstream signaling events. This would involve the dissociation of the G protein alpha and beta-gamma subunits, leading to a cascade of intracellular events that ultimately modulate neuronal function. The extent to which this compound activates these pathways would depend on its binding affinity and efficacy as an agonist or potentially as an antagonist.

The endocannabinoid system is a key regulator of synaptic transmission. Endocannabinoids like 2-AG act as retrograde messengers, released from postsynaptic neurons to activate presynaptic CB1 receptors, thereby suppressing the release of neurotransmitters such as glutamate (B1630785) and GABA. nih.govrealmofcaring.org By potentially acting as a cannabinoid receptor agonist, this compound could mimic this effect, leading to a reduction in neurotransmitter release and a consequent modulation of synaptic plasticity. Furthermore, by inhibiting the enzymes that degrade endocannabinoids, this compound can elevate the levels of endogenous cannabinoids, which in turn would enhance the retrograde signaling and influence neuronal excitability and communication. bms.com

Regulation of Endocannabinoid System Homeostasis by this compound

A primary and well-documented mechanism of action of this compound is its ability to inhibit the key enzymes responsible for the degradation of the endocannabinoids 2-AG and anandamide (B1667382) (AEA). This inhibition leads to an increase in the concentration and duration of action of these endogenous signaling molecules, thereby significantly impacting the homeostasis of the endocannabinoid system.

This compound has been identified as an inhibitor of monoacylglycerol lipase (B570770) (MAGL), the primary enzyme responsible for the hydrolysis of 2-AG. The inhibition of MAGL by this compound leads to an accumulation of 2-AG in various tissues, including the brain. This elevation of 2-AG levels enhances the activation of cannabinoid receptors, leading to a potentiation of endocannabinoid signaling.

| Enzyme | Inhibitor | IC50 (µM) | Tissue/Fraction |

|---|---|---|---|

| Monoacylglycerol Lipase (MAGL) | This compound | 4.5 | Cytosolic fraction of rat cerebella (hydrolysis of 2-oleoyl glycerol) |

| Monoacylglycerol Lipase (MAGL) | This compound | 19 | Membrane fraction of rat cerebella (hydrolysis of 2-oleoyl glycerol) |

In addition to its effects on 2-AG levels, this compound also influences the metabolic pathways of anandamide. It has been shown to inhibit fatty acid amide hydrolase (FAAH), the main enzyme responsible for the degradation of AEA. By inhibiting FAAH, this compound causes an increase in the endogenous levels of anandamide. This dual inhibition of both MAGL and FAAH results in a significant elevation of the two major endocannabinoids, leading to a broad enhancement of endocannabinoid tone throughout the nervous system. guidetopharmacology.org

| Enzyme | Inhibitor | IC50 (µM) | Tissue/Fraction |

|---|---|---|---|

| Fatty Acid Amide Hydrolase (FAAH) | This compound | 12 | Membrane fraction of rat cerebella (hydrolysis of anandamide) |

Elucidation of Downstream Cellular Signaling Consequences

The direct downstream cellular signaling consequences of this compound are not well-documented in publicly available scientific literature. As an analog of the well-researched endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), its cellular effects are often inferred from its interaction with the endocannabinoid system. However, specific studies detailing the signal transduction pathways exclusively activated by this compound are limited.

Research has primarily focused on its role as an inhibitor of enzymes that degrade other endocannabinoids, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). This inhibitory action suggests that many of the observed cellular effects of this compound may be indirect, resulting from the increased levels and prolonged action of endogenous cannabinoids like anandamide and 2-AG.

To understand the potential, yet unconfirmed, downstream signaling of this compound, it is useful to examine the pathways associated with receptors it is predicted to interact with, such as the cannabinoid receptors (CB1 and CB2), GPR55, and the transient receptor potential vanilloid 1 (TRPV1). It is crucial to note that the following descriptions are based on the known signaling of these receptors and have not been specifically demonstrated for this compound itself.

Activation of G protein-coupled receptors (GPCRs) like CB1, CB2, and GPR55 by an agonist typically initiates a cascade of intracellular events. For instance, activation of the CB1 receptor, which is predominantly expressed in the central nervous system, classically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This can, in turn, modulate the activity of protein kinase A (PKA) and influence gene transcription. CB1 receptor activation is also linked to the modulation of ion channels, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.

The GPR55 receptor, another potential target, is known to couple to Gαq and Gα12/13 proteins. researchgate.net Activation of GPR55 can lead to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 can then bind to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. nih.gov This rise in intracellular calcium can activate a variety of downstream effectors, including calcium-dependent kinases and transcription factors. Furthermore, GPR55 activation has been shown to stimulate the RhoA signaling pathway, which is involved in regulating the cytoskeleton, cell migration, and proliferation. semanticscholar.org

Another important signaling pathway potentially influenced by compounds like this compound is the mitogen-activated protein kinase (MAPK) cascade. Activation of receptors like GPR55 can lead to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2). nih.govnih.gov The MAPK/ERK pathway is a critical regulator of numerous cellular processes, including cell growth, differentiation, and survival. nih.gov

The TRPV1 channel, a non-selective cation channel, represents another putative target. mdpi.com Its activation by an agonist leads to an influx of cations, primarily calcium and sodium, resulting in depolarization of the cell membrane. nih.gov This influx of calcium can directly trigger a range of cellular responses and can also modulate the activity of other signaling pathways.

While these pathways provide a framework for the potential downstream effects of this compound, it is imperative to reiterate that direct experimental evidence specifically elucidating its signaling consequences is currently lacking. Future research is needed to determine which of these, or other, signaling cascades are indeed modulated by this specific compound.

Table of Potential Downstream Signaling Pathways

| Receptor Target (Putative) | G Protein Coupling (Predicted) | Primary Effector | Second Messengers | Key Downstream Events (Hypothesized) |

| GPR55 | Gαq, Gα12/13 | Phospholipase C (PLC), RhoA GEFs | IP3, DAG, Ca²⁺ | Calcium mobilization from intracellular stores, Activation of Protein Kinase C (PKC), Activation of MAPK/ERK pathway, Regulation of cytoskeleton and cell motility |

| TRPV1 | N/A (Ion Channel) | N/A | Ca²⁺, Na⁺ | Depolarization of cell membrane, Activation of calcium-dependent enzymes and signaling pathways |

In Vivo and in Vitro Pharmacological Characterization of O Arachidonoyl Glycidol

Design and Application of Experimental Models in Pharmacological Studies

The pharmacological investigation of O-Arachidonoyl Glycidol (B123203) has primarily utilized in vitro models derived from rodent brain tissue to assess its enzymatic inhibitory activity. These models are crucial for determining the compound's direct effects on specific enzymes involved in the endocannabinoid system.

Rat Cerebellar Preparations: A key experimental model involves the use of cytosolic and membrane fractions prepared from the cerebella of male Wistar rats. The cerebellum is selected due to its significant expression of enzymes involved in endocannabinoid metabolism.

Preparation of Cytosolic and Membrane Fractions: The process begins with the homogenization of rat cerebella in a buffer solution. The homogenate is then subjected to differential centrifugation. An initial low-speed centrifugation removes nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed to pellet the membranes. The supernatant from this step constitutes the cytosolic fraction, while the pellet, after being washed and resuspended, provides the membrane fraction. These fractions allow for the separate investigation of enzyme activity in different cellular compartments.

Application in Pharmacological Assays: These subcellular fractions are employed in enzyme activity assays to determine the inhibitory potential of O-Arachidonoyl Glycidol. Specifically, they are used to measure the hydrolysis of monoacylglycerols and fatty acid amides. The activity of monoacylglycerol lipase (B570770) (MAGL) is typically assessed in both cytosolic and membrane fractions, whereas the activity of fatty acid amide hydrolase (FAAH) is predominantly measured in the membrane fraction. By incubating these fractions with a substrate and varying concentrations of this compound, researchers can quantify the compound's inhibitory potency (IC50 value).

These in vitro models provide a controlled environment to elucidate the direct molecular interactions of this compound with its target enzymes, forming the foundation for understanding its pharmacological profile.

Preclinical Efficacy and Activity Assessment of this compound

The preclinical assessment of this compound has focused on its efficacy as an inhibitor of key enzymes that regulate the levels of endocannabinoids. As an analog of the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), its activity has been characterized by its ability to block the hydrolysis of monoacylglycerols and, to a lesser extent, fatty acid amides. nih.gov

Enzymatic Inhibition Profile:

Inhibition of Monoacylglycerol Lipase (MAGL): this compound demonstrates significant inhibitory activity against the hydrolysis of 2-oleoylglycerol (2-OG), a substrate commonly used to measure MAGL activity. In studies using rat cerebellar preparations, it effectively inhibits MAGL in both the cytosolic and membrane fractions. nih.gov The compound shows a higher potency against the cytosolic form of the enzyme. nih.gov

Inhibition of Fatty Acid Amide Hydrolase (FAAH): this compound also exhibits inhibitory effects on FAAH, the primary enzyme responsible for the degradation of anandamide (B1667382). This inhibition was observed in the membrane fraction of rat cerebella. nih.gov However, its potency against FAAH is less pronounced compared to its effect on cytosolic MAGL. nih.gov

The inhibitory activities are quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce the enzyme's activity by 50%.

| Enzyme Target | Experimental Model | Substrate | IC50 (µM) |

|---|---|---|---|

| Monoacylglycerol Lipase (Cytosolic) | Rat Cerebellar Cytosolic Fraction | 2-Oleoylglycerol (2-OG) | 4.5 |

| Monoacylglycerol Lipase (Membrane-bound) | Rat Cerebellar Membrane Fraction | 2-Oleoylglycerol (2-OG) | 19 |

| Fatty Acid Amide Hydrolase | Rat Cerebellar Membrane Fraction | Arachidonoyl Ethanolamide (Anandamide) | 12 |

These findings from preclinical in vitro studies establish this compound as a dual inhibitor of MAGL and FAAH, with a preference for the cytosolic form of MAGL. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies have been conducted on a series of analogs of this compound to understand the structural requirements for the inhibition of monoacylglycerol hydrolysis and fatty acid amide hydrolase. nih.gov These studies involved systematic modifications of the glycidol moiety to explore the impact of the heterocyclic head group on inhibitory potency and selectivity. nih.gov

The core structure of the analogs consists of an arachidonoyl tail attached to various heterocyclic groups that mimic the glycerol (B35011) backbone of 2-AG. The inhibitory activities of these compounds were evaluated against 2-oleoylglycerol (2-OG) hydrolysis in both cytosolic and membrane fractions of rat cerebellum, as well as against anandamide hydrolysis (FAAH activity) in the membrane fraction. nih.gov

Key findings from these SAR studies include:

Influence of the Heterocyclic Ring: The nature and size of the heterocyclic ring significantly influence the inhibitory activity. The presence of an oxirane ring in this compound (referred to as compound 1 in the study) was found to be optimal for potent inhibition of cytosolic MAGL. nih.gov

Effect of Ring Size and Heteroatom: Analogs with a tetrahydrofuran (B95107) ring also showed notable inhibitory activity, although generally less potent than the oxirane-containing parent compound. The position of the oxygen atom within the ring and the presence of other heteroatoms also modulated the activity.

Selectivity Profile: While many analogs inhibited both MAGL and FAAH, the degree of selectivity varied. This compound displayed a degree of selectivity for cytosolic MAGL over membrane-bound MAGL and FAAH. nih.gov Some analogs with different heterocyclic moieties exhibited altered selectivity profiles.

The following table summarizes the inhibitory activities of this compound and a selection of its analogs from the study by Cisneros et al. (2007). nih.gov

| Compound | Heterocyclic Moiety | Cytosolic 2-OG Hydrolysis IC50 (µM) | Membrane 2-OG Hydrolysis IC50 (µM) | Anandamide Hydrolysis IC50 (µM) |

|---|---|---|---|---|

| This compound | Oxiran-2-ylmethyl | 4.5 | 19 | 12 |

| Analog A | Tetrahydrofuran-2-ylmethyl | 11 | 31 | >100 |

| Analog B | (R)-Tetrahydrofuran-2-ylmethyl | 10 | 29 | >100 |

| Analog C | (S)-Tetrahydrofuran-2-ylmethyl | 12 | 33 | >100 |

| Analog D | Tetrahydro-2H-pyran-2-ylmethyl | 5.6 | 26 | 51 |

These SAR studies provide valuable insights into the design of more potent and selective inhibitors of endocannabinoid-degrading enzymes, with this compound serving as a key reference compound. nih.gov

Translational Research: O Arachidonoyl Glycidol in Disease Pathophysiology and Therapeutic Modalities

Research into O-Arachidonoyl Glycidol's Involvement in Inflammatory and Immune Processes

The therapeutic potential of O-Arachidonoyl Glycidol (B123203) in inflammatory and immune processes stems from its ability to inhibit FAAH and MAGL, thereby augmenting the levels of endocannabinoids such as anandamide (B1667382) and 2-AG. The endocannabinoid system is a known modulator of immune responses and inflammation. By preventing the degradation of 2-AG, this compound may indirectly influence inflammatory cascades. For instance, 2-AG has been shown to exert immunomodulatory effects, and its hydrolysis can lead to the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins. nih.gov Therefore, inhibiting MAGL could shift the balance away from the production of these pro-inflammatory mediators.

Research on related compounds, such as N-arachidonoyl glycine (B1666218) (NAgly), has demonstrated anti-inflammatory activity in vivo by reducing the migration of inflammatory leukocytes. nih.gov This suggests that enhancing endocannabinoid signaling, a potential downstream effect of this compound, is a viable strategy for controlling inflammation. The involvement of the endocannabinoid system in regulating cytokine production is also a key aspect of its anti-inflammatory role. frontiersin.org

Neurobiological Research and Therapeutic Potential

Modulation of Neurodegenerative Disease Progression

The inhibition of MAGL by compounds like this compound is a promising therapeutic strategy for neurodegenerative diseases. nih.gov Elevating the levels of 2-AG in the brain has been shown to be neuroprotective. Pharmacological or genetic inactivation of MAGL has been found to resolve neuroinflammation, reduce neuropathology, and improve cognitive and synaptic functions in animal models of Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. nih.govresearchgate.net The neuroprotective effects are linked to the enhanced signaling of 2-AG, which acts as an endogenous terminator of neuroinflammation, helping to maintain brain homeostasis. nih.gov

Mechanisms in Neuroinflammatory Conditions

Neuroinflammation is a common factor in many neurodegenerative disorders. The therapeutic action of MAGL inhibition, which would be an effect of this compound, is significantly tied to its ability to reduce neuroinflammatory processes. researchgate.net By increasing the concentration of 2-AG, this compound could help to suppress the activation of microglial cells, which are key players in the inflammatory response in the central nervous system. The degradation of 2-AG by MAGL produces arachidonic acid, which is a substrate for the synthesis of pro-inflammatory prostaglandins. nih.gov Thus, by inhibiting MAGL, this compound could decrease the production of these inflammatory mediators in the brain.

Studies in Metabolic Syndrome and Related Disorders

The endocannabinoid system is a critical regulator of energy metabolism, and its dysregulation has been implicated in metabolic syndrome, including obesity and type 2 diabetes. While direct studies on this compound are lacking, research on the effects of 2-AG provides a basis for its potential role. In cardiomyocytes, 2-AG has been shown to ameliorate inflammatory stress-induced insulin (B600854) resistance. nih.gov It achieves this by activating the AMPK signaling pathway, which leads to the suppression of pro-inflammatory markers and improved glucose uptake. nih.gov

By inhibiting the degradation of 2-AG, this compound could potentially enhance these beneficial effects, suggesting a therapeutic application in managing the cardiovascular complications associated with metabolic syndrome. The ability of 2-AG to restore insulin sensitivity and glucose uptake in human embryonic stem cell-derived cardiomyocytes under inflammatory or lipid-overload conditions further supports this hypothesis. nih.gov

Anti-Cancer Research: Investigating Anti-proliferative and Cytotoxic Activities

The role of the endocannabinoid system in cancer is complex, with 2-AG exhibiting both anti-proliferative and, in some contexts, pro-proliferative effects. nih.gov The anti-cancer effects of 2-AG are often mediated through cannabinoid receptors CB1 and CB2, and can lead to the induction of apoptosis in various cancer cell lines. nih.gov A synthetic analog of 2-AG, 2-arachidonoyl-1,3-difluoropropanol (2-ADFP), which was designed to be resistant to acyl migration, has shown anti-proliferative and cytotoxic effects in human breast cancer cell lines. nih.gov

Given that this compound is also a 2-AG analog and an inhibitor of its degradation, it could potentially be investigated for similar anti-cancer properties. By increasing the local concentration of 2-AG, it might enhance the pro-apoptotic and anti-proliferative effects of this endocannabinoid in tumor microenvironments. However, the specific actions would likely be dependent on the cancer type and the expression levels of cannabinoid receptors.

Table 2: Cytotoxic Activity of 2-AG Analog (2-ADFP) in Human Breast Cancer Cell Lines

| Cell Line | EC50 Value (µM) |

|---|---|

| MCF-10A | 167 |

| MCF-7 | 148 |

| BT-474 | 125 |

| SK-BR-3 | 114 |

| BT-20 | 89 |

| MDA-MB-231 | 96 |

Data for the 2-AG analog 2-arachidonoyl-1,3-difluoropropanol (2-ADFP). nih.gov

Advancements in Pain Management Research

The endocannabinoid system is well-established as a key player in the modulation of pain. Endocannabinoids like anandamide and 2-AG are known to have analgesic properties, and inhibiting their degradation is a major strategy in the development of new pain therapies. nih.gov The administration of FAAH and MGL inhibitors has been shown to produce anti-nociceptive effects in models of neuropathic pain. nih.gov

This compound, as an inhibitor of both FAAH and MAGL, fits directly into this therapeutic paradigm. By preventing the breakdown of anandamide and 2-AG, it would be expected to enhance the endogenous analgesic signaling of the endocannabinoid system. This could lead to a reduction in both inflammatory and neuropathic pain. Research on related compounds like N-arachidonoyl glycine has shown analgesic activity in rodent pain models, further supporting the potential of this class of compounds in pain management. nih.gov

Biomarker Discovery and Diagnostic Applications of O Arachidonoyl Glycidol

O-Arachidonoyl Glycidol (B123203) as a Plasmodium falciparum-Specific Metabolite Biomarker

O-Arachidonoyl Glycidol has been identified as a potential parasite-specific metabolite biomarker for Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov In metabolomic studies of in vitro erythrocytic stage asynchronized cultures of P. falciparum, this compound was one of four molecules whose ion intensities significantly increased with culture time, suggesting a positive correlation with parasite proliferation. nih.gov This finding points to its potential as a specific indicator of active infection.

The identification of this compound as a potential biomarker stems from the distinct metabolic pathways utilized by the parasite compared to its human host. nih.gov As P. falciparum undergoes rapid proliferation, it engages in extensive lipid metabolism, involving both de novo synthesis and scavenging of lipids from the host red blood cells. nih.gov The accumulation of this compound is thought to be a byproduct of these unique parasite-driven metabolic activities. nih.govnih.gov

Further research has highlighted the importance of understanding the lipid landscape of P. falciparum for identifying novel therapeutic targets and diagnostic markers. nih.gov The presence of unique lipid species like this compound underscores the potential of lipidomics in the discovery of biomarkers for malaria. nih.gov The table below summarizes the key findings from the initial discovery of this compound as a potential biomarker.

| Parameter | Finding | Reference |

| Biomarker Candidate | This compound | nih.gov |

| Source of Identification | Supernatant from in vitro P. falciparum erythrocytic stage cultures | nih.gov |

| Observed Trend | Increased ion intensity with culture time, correlating with parasitemia | nih.gov |

| Significance | Potential parasite-specific metabolite biomarker for malaria diagnosis | nih.govnih.gov |

Application of High-Resolution Metabolomics (HRM) for Biomarker Identification and Quantification

The discovery of this compound as a potential biomarker for P. falciparum was made possible through the application of high-resolution metabolomics (HRM). nih.gov HRM is a powerful analytical platform that enables the identification and quantification of thousands of metabolites in biological samples. nih.gov This untargeted approach allows for a comprehensive survey of the metabolome, facilitating the discovery of novel biomarkers without prior knowledge of their identity. nih.gov

In the context of malaria research, HRM has been utilized to analyze the metabolic signatures of P. falciparum infection. nih.govnih.gov By comparing the metabolic profiles of infected and uninfected red blood cell cultures, researchers can identify metabolites that are unique to the parasite or are significantly altered during infection. nih.gov This approach led to the identification of this compound, along with other potential biomarkers, in the culture supernatants of P. falciparum. nih.govnih.gov

The use of liquid chromatography coupled with high-resolution mass spectrometry is a common HRM approach. nih.gov This technique allows for the separation of complex mixtures of metabolites and their accurate mass measurement, which is crucial for their identification. aocs.org While HRM is a powerful tool for biomarker discovery, the subsequent validation and absolute quantification of candidate biomarkers like this compound require the development of targeted analytical methods. aocs.org

Advanced Analytical Methodologies for Detection in Complex Biological Matrices

The detection and quantification of this compound in complex biological matrices such as blood, plasma, or urine necessitate the use of advanced analytical methodologies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of lipids and other small molecules in biological samples. nih.govaocs.org

For the analysis of this compound, a reverse-phase liquid chromatography method would likely be employed to separate it from other lipids and matrix components. nih.gov The separation could be achieved using a C18 or a cyano column with a gradient elution of a mobile phase consisting of an aqueous solution with a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like methanol (B129727) or acetonitrile. nih.govnih.gov

Following chromatographic separation, detection is typically achieved using a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.gov This highly selective and sensitive detection method allows for the quantification of very low concentrations of the analyte in the presence of a complex biological matrix. nih.gov The development of such an LC-MS/MS method would involve optimizing sample extraction procedures, chromatographic conditions, and mass spectrometric parameters to ensure accuracy, precision, and robustness. nih.govresearchgate.net Solid-phase extraction (SPE) could be a valuable sample preparation step to remove interfering substances and concentrate the analyte before LC-MS/MS analysis. nih.govresearchgate.net

The table below outlines a potential analytical approach for the detection of this compound in biological samples.

| Analytical Step | Methodology | Purpose |

| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction | To remove interfering matrix components and concentrate the analyte. |

| Chromatographic Separation | Reverse-Phase High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with a C18 or cyano column | To separate this compound from other sample components. |

| Detection | Tandem Mass Spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) | For highly selective and sensitive quantification of this compound. |

Synthetic Methodologies and Chemical Derivatization of O Arachidonoyl Glycidol

Academic Synthetic Routes for O-Arachidonoyl Glycidol (B123203)

The primary academic synthetic route to O-Arachidonoyl Glycidol involves the direct esterification of arachidonic acid with glycidol. This method is noted as a direct precursor step in the synthesis of 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov While specific, detailed academic protocols for this exact reaction are not extensively published in mainstream literature, the general principles of esterification are well-established.

The synthesis can be conceptualized as the reaction between the carboxylic acid group of arachidonic acid and the hydroxyl group of glycidol, typically facilitated by a coupling agent or under acidic conditions to activate the carboxylic acid. The presence of the reactive epoxide ring on the glycidol moiety requires careful selection of reaction conditions to avoid its unwanted opening.

A general synthetic scheme can be represented as follows:

Arachidonic Acid + Glycidol → this compound

This reaction is analogous to the synthesis of other glycidyl (B131873) esters, where a carboxylic acid is reacted with a glycidol precursor. For instance, the synthesis of glycidyl acrylate (B77674) and methacrylate (B99206) can be achieved through the direct reaction of the corresponding acrylic acids with epichlorohydrin, a precursor to glycidol. ijarsct.co.in Another general approach for glycidol synthesis itself involves the transesterification of glycerol (B35011) with dimethyl carbonate. colab.ws

Chemical Strategies for Modifying the Arachidonic Acid Moiety

The arachidonic acid portion of this compound contains four cis double bonds, which are susceptible to oxidation and present opportunities for chemical modification. nih.gov These modifications can alter the compound's binding affinity for cannabinoid receptors and its metabolic stability.

Key modification strategies include:

Saturation of Double Bonds: Hydrogenation of one or more of the double bonds in the arachidonoyl chain would produce analogs with increased conformational flexibility and altered susceptibility to oxidation.

Bioisosteric Replacement: Replacing the double bonds with other functional groups, such as cyclopropane (B1198618) rings or alkynes, can maintain a similar spatial arrangement while altering the electronic properties and metabolic stability.

Introduction of Fluorine Atoms: Strategic placement of fluorine atoms on the arachidonic acid backbone can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life.

Modification of the Carbonyl Group: The ester linkage is a primary site of hydrolysis by esterases. Replacing the ester with a more stable functional group, such as an ether or an amide, can significantly enhance metabolic stability.

The metabolism of arachidonic acid itself provides clues for potential modifications. For example, cyclooxygenase-2 (COX-2) can oxygenate endocannabinoids. nih.govmdpi.com Therefore, modifications that prevent such enzymatic interactions could lead to more stable analogs.

Chemical Strategies for Modifying the Glycidol Moiety

The glycidol moiety of this compound possesses a reactive epoxide ring, which is a key feature for its biological activity as an inhibitor of monoacylglycerol lipase (B570770) (MAGL). caymanchem.com However, this epoxide can also be a site for chemical modification to fine-tune the compound's properties.

Potential modifications of the glycidol moiety include:

Epoxide Ring Opening: The epoxide can be opened with various nucleophiles to introduce new functional groups. For example, reaction with water would yield a diol, while reaction with amines would introduce amino-alcohol functionalities. This approach can be used to create a library of derivatives with diverse pharmacological profiles.

Derivatization of the Hydroxyl Group (after ring-opening): Once the epoxide is opened to form a diol, the newly formed secondary hydroxyl group can be further derivatized. For instance, it can be acylated to form esters or alkylated to form ethers. Derivatization of glycerol, a structurally similar compound, often involves reactions with agents like benzoyl chloride to form esters. researchgate.net

Replacement of the Glycidol Moiety: The entire glycidol unit can be replaced with other small, reactive electrophilic groups to explore interactions with the active site of target enzymes.

Design and Synthesis of Metabolically Stable Analogs for Research

A significant focus in the development of 2-AG analogs, including this compound, is to enhance their metabolic stability. The primary enzyme responsible for the degradation of 2-AG is monoacylglycerol lipase (MAGL). nih.gov Therefore, many strategies for creating stable analogs are centered on designing potent and metabolically robust MAGL inhibitors.

Approaches to designing metabolically stable analogs include:

Conformationally Constrained Analogs: Incorporating the key pharmacophoric features of the glycerol moiety into a more rigid cyclic structure, such as a cyclohexanetriol ring system, can limit conformational flexibility and potentially increase metabolic stability. nih.gov

Introduction of Heterocyclic Scaffolds: Replacing the glycidol moiety with various heterocyclic structures has been a successful strategy in developing potent and stable MAGL inhibitors. Examples of such scaffolds include piperazinyl azetidines, pyrrolidin-2-ones, and benzisothiazolinones. nih.govmdpi.com

Modification of the Linker: The ester bond connecting the arachidonic acid and glycidol moieties is a primary point of metabolic attack. Replacing this ester with more stable linkages, such as carbamates or ureas, is a common strategy to prevent hydrolysis.

Structure-Based Drug Design: Utilizing the crystal structure of MAGL, researchers can design inhibitors that form strong and specific interactions with the enzyme's active site, leading to both high potency and improved metabolic stability.

The development of both reversible and irreversible MAGL inhibitors provides a framework for designing stable analogs of this compound for research purposes. nih.govmmvsl.it These analogs are crucial for accurately studying the physiological and pathological roles of the endocannabinoid system without the confounding factor of rapid degradation.

Toxicological Profile and Safety Implications of the Glycidol Moiety in O Arachidonoyl Glycidol

Genotoxic and Mutagenic Potentials of the Glycidol (B123203) Component

The glycidol moiety of O-Arachidonoyl Glycidol is a well-documented genotoxic and mutagenic agent. Its reactive epoxide ring enables it to directly interact with genetic material, leading to DNA damage. inchem.org Glycidol has demonstrated positive results in a wide array of genotoxicity assays, including tests for prophage induction and SOS repair in Escherichia coli, reverse mutation assays in Salmonella typhimurium, and fungal mutation assays. who.intnih.gov Furthermore, it has been shown to induce sex-linked recessive lethal mutations and heritable translocations in Drosophila melanogaster. who.intnih.gov

In mammalian systems, glycidol's genotoxic effects are also evident. It has tested positive in assays using human lymphocytes and Chinese hamster cells. who.int Studies on glycidol linoleate, a primary glycidyl (B131873) ester found in edible oils, have shown positive responses in bacterial reverse mutation tests, indicating that the glycidol component is responsible for this effect. nih.gov The genotoxicity of glycidol is attributed to its ability to form adducts with DNA bases. nih.gov This interaction can lead to mutations and chromosomal damage. Research has demonstrated a linear dose-dependent increase in micronuclei frequencies in peripheral blood of mice treated with glycidol, which is a marker of chromosomal damage. nih.gov

The following table summarizes the genotoxic effects of glycidol in various test systems:

| Test System | Endpoint | Result |

|---|---|---|

| Escherichia coli | Prophage induction, SOS repair | Positive |

| Salmonella typhimurium | Reverse mutation | Positive |

| Fungi | Mutation | Positive |

| Drosophila melanogaster | Sex-linked recessive lethal mutation, heritable translocation | Positive |

| Human lymphocytes | Genotoxicity | Positive |

| Chinese hamster cells | Genotoxicity | Positive |

Carcinogenicity Assessment of Glycidol and Related Glycidyl Esters

The carcinogenicity of glycidol has been extensively studied in animal models, leading to its classification as a "probable human carcinogen" (Group 2A) by the International Agency for Research on Cancer (IARC). inchem.orgwikipedia.orgdiva-portal.orgiam.gov.mo Similarly, the U.S. National Toxicology Program (NTP) has concluded that glycidol is "reasonably anticipated to be a human carcinogen". nih.govnih.gov These classifications are based on sufficient evidence of carcinogenicity from studies in experimental animals. inchem.org No epidemiological studies have directly evaluated the relationship between human cancer and exposure specifically to glycidol. nih.govnih.gov

Oral administration of glycidol in rats and mice has been shown to increase the incidence of tumors at multiple tissue sites. nih.govnih.govnih.gov In rats, an increased incidence of mesotheliomas of the tunica vaginalis/peritoneum in males, as well as tumors of the mammary gland, forestomach, thyroid gland, and brain in both sexes have been observed. who.intnih.govnih.gov In mice, oral exposure to glycidol has led to cancers of the uterus, subcutaneous tissue, lung, liver, Harderian gland, and skin. nih.govnih.gov

The carcinogenic potential of glycidyl esters is directly linked to the in vivo release of glycidol. ages.at The European Food Safety Authority (EFSA) has noted that chronic treatment with glycidol increased the incidence of tumors in several tissues of rats and mice, likely through a genotoxic mode of action. europa.eufood.gov.uk

The table below presents a summary of tumor findings in animal studies with oral exposure to glycidol:

| Species | Sex | Tumor Site |

|---|---|---|

| Rat | Male & Female | Forestomach, Thyroid Gland, Brain |

| Rat | Male | Mesothelioma (tunica vaginalis/peritoneum), Zymbal's gland, Testis, Intestine |

| Rat | Female | Mammary Gland, Oral Cavity, Clitoral Gland |

| Mouse | Male & Female | Harderian Gland, Skin |

| Mouse | Male | Forestomach, Lung, Liver |

Reproductive and Developmental Toxicity Concerns Associated with Glycidol

Animal studies have indicated that glycidol poses risks for reproductive and developmental toxicity. ilo.org In rats, a reduction in epididymal sperm count has been observed, highlighting its potential to affect male fertility. food.gov.uk

Developmental toxicity studies in mice have shown that glycidol administration during early pregnancy can lead to an increase in resorptions, fetal deaths, and anomalies. who.intnih.gov Specifically, treatment of female mice shortly after mating resulted in increased late deaths and anomalies in the offspring. inchem.org However, when administered during the period of major organogenesis (gestation days 6-15), glycidol did not cause a significant increase in resorptions or fetal deaths, though some instances of stunted fetuses with cleft palates were observed at high doses. nih.gov Intra-amniotic injection of high doses of glycidol in rats on day 13 of gestation also resulted in an increased frequency of resorptions and limb malformations. inchem.org

Studies on the effects of glycidol on oocyte maturation have shown that it can impair developmental competence and reduce blastocyst formation rates, potentially through mechanisms like oxidative stress, DNA damage, and apoptosis. mdpi.com While animal data suggest potential for reproductive and developmental harm, no human data were available to the IARC Working Group. who.int

Metabolic Hydrolysis of Glycidyl Esters and Systemic Exposure to Glycidol

This compound, being a glycidyl ester, is subject to metabolic hydrolysis in the gastrointestinal tract. It is widely assumed that glycidyl esters are extensively or almost completely hydrolyzed to glycidol and the corresponding fatty acid upon ingestion. food.gov.ukcfs.gov.hksfa.gov.sg This enzymatic breakdown, primarily by lipases, leads to the release of free glycidol, which is then absorbed into the systemic circulation.

Toxicokinetic studies in rats have shown that orally administered glycidol is well-absorbed from the gastrointestinal tract, with approximately 87-92% of the dose being absorbed. who.intoup.com Following absorption, glycidol is distributed to various tissues, with the highest concentrations found in blood cells, thyroid, liver, kidney, and spleen. who.int The presence of glycidol's reactive epoxide group allows it to react with cellular macromolecules, including proteins and DNA. inchem.org A key biomarker for internal exposure to glycidol is the formation of hemoglobin adducts, specifically N-(2,3-dihydroxypropyl)valine (diHOPrVal). nih.govnih.gov The measurement of these adducts provides a method for quantifying the in vivo dose of glycidol. nih.gov

Regulatory and Research Guidelines for Safety Evaluation

Given the genotoxic and carcinogenic properties of glycidol, regulatory bodies have adopted a cautious approach to its presence in food as glycidyl esters. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and other international organizations recommend that the intake of glycidol should be "As Low As Reasonably Achievable" (ALARA). iam.gov.mosfa.gov.sg Due to its genotoxic carcinogenicity, a tolerable daily intake (TDI) for glycidol has not been established. ages.at

Instead, a Margin of Exposure (MOE) approach is utilized for risk assessment. food.gov.uknih.gov The MOE is a ratio of a toxicological reference point (e.g., the benchmark dose lower confidence limit, BMDL) to the estimated human exposure. The European Food Safety Authority (EFSA) considers an MOE of 25,000 or higher to be of low health concern. europa.eu The U.S. Food and Drug Administration (FDA) also participates in international efforts, such as the Codex Alimentarius Commission, to develop codes of practice for reducing glycidyl esters in refined oils and foods. fda.gov

In the European Union, maximum levels for glycidyl esters (expressed as glycidol) have been established for vegetable oils and fats, as well as for infant formula, to protect consumer health, particularly that of vulnerable populations like infants and young children. food.gov.ukcfs.gov.hkpaslabs.co.uk These regulatory measures aim to encourage the food industry to implement mitigation strategies to reduce the formation of glycidyl esters during the refining of edible oils. sfa.gov.sg

Emerging Research Paradigms and Future Perspectives for O Arachidonoyl Glycidol

Integration of Multi-Omics Approaches in O-Arachidonoyl Glycidol (B123203) Research

The complexity of the endocannabinoid system (ECS), where O-Arachidonoyl Glycidol acts, necessitates a holistic research approach. The integration of multi-omics technologies is emerging as a powerful paradigm to unravel the multifaceted effects of modulating this system. The term "endocannabinoidomics" has been introduced to describe the comprehensive investigation of the metabolomic, proteomic, and genomic components of the endocannabinoid network. doi.org This approach allows for a systems-level understanding of the biological impact of inhibitors like this compound.

Lipidomics: As this compound is an analog of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) and an inhibitor of enzymes like monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH), its primary impact is on the lipidome. cancer.gov Targeted lipidomic methods are crucial for simultaneously monitoring fluctuations in various endocannabinoids, N-acylethanolamines, and their metabolic precursors and derivatives following enzyme inhibition. doi.org Such analyses can reveal not only the direct increase in the substrates of the inhibited enzymes but also compensatory changes in other lipid signaling pathways.

Proteomics and Transcriptomics: Following the initial lipid-level changes, the ripple effects can alter protein expression and gene transcription. Proteomic analyses can identify shifts in the levels of receptors, downstream signaling proteins, and metabolic enzymes. nih.gov For instance, activity-based protein profiling (ABPP), a subset of chemical proteomics, is used to assess the potency and selectivity of endocannabinoid hydrolase inhibitors across the entire enzyme family in native biological systems. nih.govnih.gov Transcriptomic approaches can further elucidate how sustained elevation of endocannabinoids by inhibitors might lead to long-term changes in gene expression, providing insights into the mechanisms of therapeutic action and potential side effects. nih.gov

The combination of these omics data sets provides a comprehensive, unbiased view of the cellular and systemic response to this compound, facilitating the identification of novel biomarkers and therapeutic targets within the endocannabinoid system. nih.gov

Structural Biology and Proteomics of this compound Enzyme Interactions

Understanding the precise molecular interactions between this compound and its target enzymes is fundamental to deciphering its mechanism of action and for designing more selective compounds.

Structural Biology: High-resolution crystal structures of target enzymes, such as FAAH, have provided invaluable insights into their function and inhibition. nih.govproteopedia.org For example, the crystal structure of FAAH bound to the covalent inhibitor URB597 has illuminated the specific amino acid residues involved in the catalytic process (a Ser-Ser-Lys triad) and how inhibitors form stable complexes to block substrate access. nih.govproteopedia.org These structures reveal an amphipathic entry channel leading from the cell membrane to the active site, accommodating the lipid substrates. proteopedia.org Although a specific crystal structure for this compound is not available, these existing structures serve as templates for understanding how it and similar glycidol-based inhibitors likely bind and orient themselves within the active site to exert their inhibitory effect.

Chemical Proteomics: To assess the selectivity of inhibitors like this compound across the proteome, chemical proteomics and specifically Activity-Based Protein Profiling (ABPP) are indispensable tools. nih.govnih.gov This technique utilizes activity-based probes, such as fluorophosphonate-biotin (FP-biotin), that covalently bind to the active site of entire enzyme families (e.g., serine hydrolases). nih.gov By competing with these probes, an inhibitor's potency and selectivity can be measured across dozens of enzymes simultaneously in a complex biological sample, such as a brain homogenate. nih.gov This approach has been used to map the activity of endocannabinoid hydrolases in different brain regions and to confirm the selectivity of inhibitors like JZL184 for MAGL. nih.govnih.gov Such studies are critical to ensure that the observed biological effects of a compound like this compound are due to the inhibition of its intended targets and not off-target interactions. acs.org

| Research Technique | Application in this compound Research | Key Insights |

| X-ray Crystallography | Determining the 3D structure of target enzymes (e.g., FAAH, MAGL) in complex with inhibitors. | Reveals the precise binding mode, key amino acid interactions, and the mechanism of enzyme inactivation. nih.govproteopedia.org |

| Activity-Based Protein Profiling (ABPP) | Assessing the potency and selectivity of inhibitors against a whole family of enzymes in native tissues. | Quantifies on-target and off-target activity, confirming inhibitor specificity in a physiological context. nih.govnih.govnih.gov |

| Mass Spectrometry-based Proteomics | Identifying and quantifying changes in protein expression downstream of enzyme inhibition. | Uncovers the broader cellular response to endocannabinoid system modulation. nih.govacs.org |

Advanced Bioimaging for In Vivo Distribution and Target Occupancy

Visualizing where this compound and similar compounds act in a living organism and confirming they are engaging their targets are crucial steps in translational research. Advanced bioimaging techniques are making this possible.

Positron Emission Tomography (PET): PET imaging is a noninvasive technique that allows for the quantitative assessment of enzyme activity and distribution in the living brain. nih.gov Researchers have developed PET radiotracers, such as [¹¹C]CURB and [¹⁸F]PF-9811, which are irreversible inhibitors of FAAH. nih.govnih.gov When injected, these tracers bind to FAAH, and the resulting PET signal provides a map of enzyme activity. nih.gov These imaging agents are invaluable for drug development; by administering a non-radiolabeled inhibitor (like this compound in a preclinical model), one can perform a blocking study. A reduction in the PET signal after administration of the test compound demonstrates that it has entered the brain and is occupying the active site of the target enzyme. nih.gov This allows for the determination of target occupancy, a critical parameter in understanding a drug's pharmacodynamics.

Fluorescent Probes: For cellular and tissue-level imaging, fluorescent probes offer high-resolution visualization of enzyme activity. Miniaturized, highly specific fluorescent probes have been developed for MAGL, where a fluorophore like boron-dipyrromethene (BODIPY) is integrated directly into the inhibitor's structure. acs.orgethz.chnih.gov These probes allow for real-time analysis of enzyme localization and distribution in living cells, primary neurons, and even complex systems like brain organoids using confocal fluorescence microscopy. acs.orgethz.ch Such tools could be used to study the subcellular localization of enzymes targeted by this compound and to visualize the competitive displacement of the probe by the inhibitor, confirming target engagement at a microscopic level. mdpi.com

| Imaging Modality | Probe Examples | Information Gained |

| Positron Emission Tomography (PET) | [¹¹C]CURB, [¹⁸F]PF-9811, [¹⁸F]DOPP | In vivo brain distribution of target enzymes (e.g., FAAH), quantitative measure of target engagement and occupancy by an inhibitor. nih.govnih.gov |

| Fluorescence Microscopy | BODIPY-based MAGL inhibitors, Resorufin-based substrates | Subcellular localization of target enzymes, real-time visualization of enzyme activity and inhibition in live cells and tissues. acs.orgethz.chmdpi.com |

| Autoradiography | [³H]anandamide | Ex vivo regional mapping of FAAH activity and inhibition in brain tissue slices. doi.org |

Computational Chemistry and Molecular Dynamics Simulations of Ligand-Receptor Systems

Computational methods provide a powerful "in silico" microscope to predict and analyze the interactions between small molecules like this compound and their protein targets at an atomic level. sydney.edu.au

Homology Modeling and Molecular Docking: In the absence of an experimental crystal structure of a specific ligand-enzyme complex, homology modeling can be used to build a reliable 3D model of the target protein based on the known structure of a related protein. nih.gov Subsequently, molecular docking simulations can predict the most likely binding pose of a ligand, such as this compound, within the enzyme's active site. uctm.edu These studies can predict key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex and can help explain the structure-activity relationships observed for a series of inhibitors. mdpi.com

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations can model the dynamic behavior of the ligand-receptor system over time. chemrxiv.org These simulations account for the flexibility of both the protein and the ligand, providing a more realistic representation of the binding process. nih.gov MD simulations can be used to assess the stability of a docked pose, reveal how the inhibitor influences the conformational changes of the enzyme, and calculate the binding free energy, which is a predictor of ligand affinity. chemrxiv.org For lipid-like molecules that interact with membrane-bound enzymes like FAAH, simulations can also model the ligand's approach to the active site from within the lipid bilayer. proteopedia.org

These computational tools are instrumental in rational drug design, allowing for the virtual screening of compound libraries and the optimization of lead compounds to improve potency and selectivity before undertaking more costly and time-consuming chemical synthesis and biological testing. sydney.edu.au

Future Directions in Novel Therapeutic Agent Development and Drug Discovery

This compound serves as a research tool and a structural scaffold that informs a burgeoning field of drug discovery centered on modulating the endocannabinoid system. The inhibition of enzymes like FAAH and MAGL is a major therapeutic strategy. researchgate.netnih.gov

Therapeutic Potential: By inhibiting MAGL or FAAH, the levels of the endogenous cannabinoids 2-AG and anandamide (B1667382) are increased in a targeted manner. patsnap.comnih.gov This indirect modulation of the ECS is thought to provide therapeutic benefits while avoiding the undesirable side effects associated with direct-acting cannabinoid receptor agonists. nih.govacs.org Preclinical studies have shown that MAGL and FAAH inhibitors are effective in models of:

Pain and Inflammation: Reducing neuropathic and inflammatory pain. nih.govpatsnap.com

Neurodegenerative Diseases: Exhibiting neuroprotective effects in models of Alzheimer's, Parkinson's, and Huntington's disease by reducing neuroinflammation. patsnap.comnih.gov

Anxiety and Mood Disorders: Producing anxiolytic and antidepressant-like effects. nih.govmdpi.com

Cancer: Reducing the proliferation and migration of aggressive cancer cells by altering tumor lipid metabolism. patsnap.comnih.gov

Drug Discovery and Development: The future of this field lies in developing inhibitors with improved selectivity and drug-like properties. While this compound is a valuable research compound, its potential for clinical use is limited. The development of novel chemotypes, moving beyond substrate analogs, is a key goal. nih.gov For instance, various carbamates, α-ketoheterocycles, and piperazine/piperidine-based structures have been developed as potent and selective inhibitors for FAAH and MAGL, with some candidates entering clinical trials. researchgate.netnih.govdoaj.org

Future strategies will likely focus on:

Dual-Target Inhibitors: Compounds that simultaneously inhibit both FAAH and another target, such as cyclooxygenase-2 (COX-2), may offer synergistic therapeutic effects for inflammatory pain. scienceopen.com

Allosteric Modulators: Developing molecules that bind to sites other than the active site to fine-tune enzyme activity rather than blocking it completely. mdpi.com

Improved Pharmacokinetics: Designing inhibitors with better stability, oral bioavailability, and brain penetrance to enhance their therapeutic utility. acs.org

The exploration of compounds like this compound has paved the way for a sophisticated approach to drug discovery, leveraging advanced research paradigms to develop novel therapeutics for a wide range of human diseases. nih.govcambridge.org

Q & A

Basic Research Questions

Q. What experimental parameters should be optimized when assessing O-Arachidonoyl Glycidol's inhibition of monoacylglycerol lipase (MAGL)?

- Methodological Guidance : Use enzymatic assays (e.g., fluorescence-based hydrolysis) with purified MAGL and substrates like 2-oleoylglycerol (2-OG). Reference IC50 values (4.5 µM for cytosolic 2-OG hydrolysis; 19 µM for membrane-bound 2-OG hydrolysis) to determine inhibitor concentration ranges . Include controls for non-specific hydrolysis (e.g., using MAGL-specific inhibitors like JZL184) and validate via Western blot or activity-based protein profiling (ABPP) .

Q. How does this compound modulate endocannabinoid signaling in neuronal models?

- Experimental Design : Treat primary neuronal cultures or cell lines (e.g., HT-22) with this compound (1–20 µM) and quantify 2-AG levels via LC-MS. Assess downstream cannabinoid receptor (CB1/CB2) activation using calcium imaging or cAMP assays. Note its dual role in blocking 2-AG hydrolysis and competing with endogenous ligands for receptor binding .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Safety Measures : Store at -20°C in airtight containers to prevent degradation. Use PPE (gloves, lab coats, safety goggles) and work in a fume hood due to glycidol’s genotoxic properties (IARC Group 2A classification). Avoid aqueous solutions at acidic pH, as glycidol derivatives may form reactive intermediates .

Advanced Research Questions

Q. How can researchers reconcile this compound's therapeutic potential with its carcinogenic risk profile?

- Data Contradiction Analysis : While glycidol is a direct alkylating agent (mutagenic in Ames tests and in vivo micronucleus assays ), this compound’s esterification may reduce systemic glycidol release. Conduct toxicokinetic studies in rodent models to measure free glycidol levels post-administration. Compare tumorigenicity endpoints (e.g., in Nrf2-deficient mice) with therapeutic efficacy in cancer models .

Q. What structural modifications enhance this compound's selectivity for MAGL over other serine hydrolases?

- Structure-Activity Relationship (SAR) : Replace the glycidol epoxide group with non-reactive moieties (e.g., methyl esters) to reduce off-target effects. Use ABPP-MudPIT to screen selectivity across the serine hydrolase family. Computational docking (e.g., AutoDock Vina) can predict binding affinities to MAGL’s catalytic triad (Ser122, Asp239, His269) .

Q. Which analytical methods best quantify this compound and its metabolites in biological matrices?

- Methodological Approach : Employ GC-MS with derivatization (e.g., phenylboronic acid) to stabilize glycidol. For tissue samples, use QuEChERS extraction followed by enzymatic hydrolysis to differentiate ester-bound glycidol from free forms. Validate recovery rates (70–120%) using isotopically labeled internal standards (e.g., glycidol-d5) .

Q. How does this compound influence lipidomic pathways beyond endocannabinoid signaling?

- Mechanistic Insight : In HepG2 cells, glycidol esters upregulate HMG-CoA reductase, increasing cholesterol synthesis. Perform RNA-seq to identify SREBP-2 pathway activation. Cross-validate with lipidomics (LC-MS/MS) to quantify sterol intermediates and oxysterols .

Key Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.